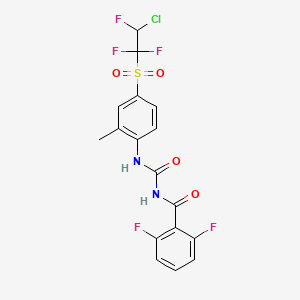![molecular formula C42H46N4O6S2 B3044741 Thioxanthene-1-carbamic acid, N-[2-(diethylamino)ethyl]-9-oxo-, ethylene ester (8CI) CAS No. 10038-75-2](/img/structure/B3044741.png)
Thioxanthene-1-carbamic acid, N-[2-(diethylamino)ethyl]-9-oxo-, ethylene ester (8CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thioxanthene-1-carbamic acid, N-[2-(diethylamino)ethyl]-9-oxo-, ethylene ester (8CI) is a complex organic compound that belongs to the class of carbamate esters This compound is characterized by the presence of a thioxanthene core, a carbamic acid moiety, and an ethylene ester linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thioxanthene-1-carbamic acid, N-[2-(diethylamino)ethyl]-9-oxo-, ethylene ester (8CI) typically involves multiple steps, starting from the thioxanthene core. The key steps include:
Formation of Thioxanthene Core: The thioxanthene core can be synthesized through a series of reactions involving the cyclization of appropriate precursors under controlled conditions.
Introduction of Carbamic Acid Moiety: The carbamic acid group is introduced by reacting the thioxanthene core with suitable reagents such as isocyanates or carbamoyl chlorides.
Attachment of Diethylaminoethyl Group: The diethylaminoethyl group is attached through nucleophilic substitution reactions, where the thioxanthene derivative reacts with diethylaminoethyl halides.
Formation of Ethylene Ester Linkage: The final step involves the esterification of the carbamic acid derivative with ethylene glycol or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Thioxanthene-1-carbamic acid, N-[2-(diethylamino)ethyl]-9-oxo-, ethylene ester (8CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thioxanthene derivatives, while reduction may produce reduced carbamate esters.
Aplicaciones Científicas De Investigación
Thioxanthene-1-carbamic acid, N-[2-(diethylamino)ethyl]-9-oxo-, ethylene ester (8CI) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Thioxanthene-1-carbamic acid, N-[2-(diethylamino)ethyl]-9-oxo-, ethylene ester (8CI) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, N-[2-(1-piperazinyl)ethyl]-, 1,1-dimethylethyl ester
- Carbamic acid, N-[2-(4-ethynylphenoxy)ethyl]-, 1,1-dimethylethyl ester
- Ethyl carbamate
Uniqueness
Thioxanthene-1-carbamic acid, N-[2-(diethylamino)ethyl]-9-oxo-, ethylene ester (8CI) is unique due to its specific structural features, including the thioxanthene core and the ethylene ester linkage
Propiedades
Número CAS |
10038-75-2 |
|---|---|
Fórmula molecular |
C42H46N4O6S2 |
Peso molecular |
767 g/mol |
Nombre IUPAC |
2-[2-(diethylamino)ethyl-(9-oxothioxanthen-1-yl)carbamoyl]oxyethyl N-[2-(diethylamino)ethyl]-N-(9-oxothioxanthen-1-yl)carbamate |
InChI |
InChI=1S/C42H46N4O6S2/c1-5-43(6-2)23-25-45(31-17-13-21-35-37(31)39(47)29-15-9-11-19-33(29)53-35)41(49)51-27-28-52-42(50)46(26-24-44(7-3)8-4)32-18-14-22-36-38(32)40(48)30-16-10-12-20-34(30)54-36/h9-22H,5-8,23-28H2,1-4H3 |
Clave InChI |
KDVRTSIMMDQTOP-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN(C1=C2C(=CC=C1)SC3=CC=CC=C3C2=O)C(=O)OCCOC(=O)N(CCN(CC)CC)C4=C5C(=CC=C4)SC6=CC=CC=C6C5=O |
SMILES canónico |
CCN(CC)CCN(C1=C2C(=CC=C1)SC3=CC=CC=C3C2=O)C(=O)OCCOC(=O)N(CCN(CC)CC)C4=C5C(=CC=C4)SC6=CC=CC=C6C5=O |
| 10038-75-2 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















